Cas no 54668-92-7 (3,7-Diamino-5-phenyl-5,10-dihydrophenazine)
3,7-Diamino-5-phenyl-5,10-dihydrophenazine Chemical and Physical Properties
Names and Identifiers
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- 2,8-Phenazinediamine, 5,10-dihydro-10-phenyl-
- 10-phenyl-5H-phenazine-2,8-diamine
- SCHEMBL2776491
- 3,7-Diamino-5-phenyl-5,10-dihydrophenazine
- 54668-92-7
- DTXSID40614044
- 10-phenyl-5,10-dihydrophenazine-2,8-diamine
-
- Inchi: 1S/C18H16N4/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15/h1-11,21H,19-20H2
- InChI Key: OEFOERUJDNEVQU-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=CC=2)C2C=C(C=CC=2NC2C=CC(=CC1=2)N)N
Computed Properties
- Exact Mass: 288.137496527g/mol
- Monoisotopic Mass: 288.137496527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 67.3Ų
3,7-Diamino-5-phenyl-5,10-dihydrophenazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A510990-25mg |
3,7-Diamino-5-phenyl-5,10-dihydrophenazine |
54668-92-7 | 25mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A510990-50mg |
3,7-Diamino-5-phenyl-5,10-dihydrophenazine |
54668-92-7 | 50mg |
$ 391.00 | 2023-04-19 | ||
| TRC | A510990-100mg |
3,7-Diamino-5-phenyl-5,10-dihydrophenazine |
54668-92-7 | 100mg |
$ 800.00 | 2023-09-09 | ||
| TRC | A510990-250mg |
3,7-Diamino-5-phenyl-5,10-dihydrophenazine |
54668-92-7 | 250mg |
$ 1642.00 | 2023-04-19 |
3,7-Diamino-5-phenyl-5,10-dihydrophenazine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3,7-Diamino-5-phenyl-5,10-dihydrophenazine
Introduction to 3,7-Diamino-5-phenyl-5,10-dihydrophenazine (CAS No. 54668-92-7)
3,7-Diamino-5-phenyl-5,10-dihydrophenazine, identified by the Chemical Abstracts Service Number (CAS No.) 54668-92-7, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the phenazine class, a group of nitrogen-containing heterocycles known for their diverse biological activities. The structural features of 3,7-Diamino-5-phenyl-5,10-dihydrophenazine, particularly its amino and phenyl substituents, contribute to its potential as a pharmacophore in the development of novel therapeutic agents.
The phenazine scaffold is structurally related to other bioactive molecules such as antibiotics and antitumor agents. Its ability to interact with biological targets like enzymes and receptors makes it a valuable scaffold for drug discovery. The presence of both amino groups in the 3 and 7 positions enhances the compound's reactivity and potential for further derivatization, which is a common strategy in medicinal chemistry to optimize pharmacological properties.
In recent years, there has been growing interest in phenazine derivatives due to their reported activities against various diseases. For instance, studies have highlighted the antimicrobial properties of certain phenazines, which are attributed to their ability to disrupt bacterial cell wall synthesis and DNA replication. The compound 3,7-Diamino-5-phenyl-5,10-dihydrophenazine (CAS No. 54668-92-7) has been investigated for its potential in this context, showing promising results in preliminary screenings.
The 5-phenyl substituent in the molecule is particularly noteworthy as it can influence the electronic properties and binding affinity of the compound towards biological targets. Phenyl groups are frequently incorporated into drug molecules to enhance lipophilicity and improve membrane permeability, which are critical factors for drug absorption and distribution. Additionally, the phenyl ring can participate in π-stacking interactions with biological targets, further modulating binding affinity.
Research into 3,7-Diamino-5-phenyl-5,10-dihydrophenazine (CAS No. 54668-92-7) has also explored its potential as an intermediate in the synthesis of more complex pharmacophores. The diaminophenazine core provides a versatile platform for chemical modification, allowing researchers to tailor the molecule's properties for specific therapeutic applications. For example, introducing additional functional groups at strategic positions can enhance solubility, metabolic stability, or target specificity.
One of the most compelling aspects of studying compounds like 3,7-Diamino-5-phenyl-5,10-dihydrophenazine is their potential to address unmet medical needs. The increasing prevalence of multidrug-resistant pathogens underscores the need for novel antimicrobial agents. Phenazines have shown promise in this area due to their ability to interfere with essential bacterial processes. Furthermore, their structural versatility allows for the design of molecules with improved efficacy and reduced toxicity compared to existing treatments.
The synthesis of 3,7-Diamino-5-phenyl-5,10-dihydrophenazine (CAS No. 54668-92-7) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies on this compound.
Evaluation of the pharmacological profile of 3,7-Diamino-5-phenyl-5,10-dihydrophenazine typically involves in vitro and in vivo assays to assess its activity against relevant biological targets. These studies often include enzyme inhibition assays, cell-based assays for cytotoxicity or proliferation effects, and animal models to evaluate efficacy and safety. The results from these experiments provide critical insights into the compound's potential therapeutic applications.
The computational modeling of 3,7-Diamino-5-phenyl-5,10-dihydrophenazine (CAS No. 54668-92-7) has also played a significant role in understanding its interactions with biological targets. Molecular docking simulations can predict how the compound binds to receptors or enzymes at an atomic level. These predictions are valuable for guiding experimental efforts and optimizing lead compounds before they enter clinical trials.
In conclusion,3,7-Diamino, 5, phenyl, 5, 10, dihydrophenazine (CAS No.) 54,668, -92,-7) is a structurally interesting compound with potential applications in medicine.* Its unique* features,* such* as* amino* groups* and* a* phenyl* substituent,* make* it* a* promising* candidate* for* further* investigation.* With* ongoing* research* focusing* on its synthesis,* pharmacology,* and computational modeling,* this compound holds significant promise for addressing various medical challenges.* As our understanding of its properties continues to grow,* so does its potential as a valuable tool in drug development.*
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